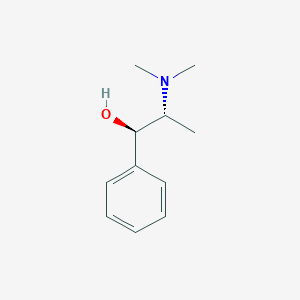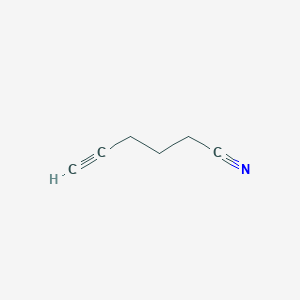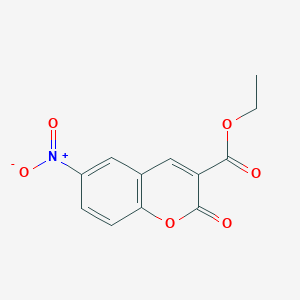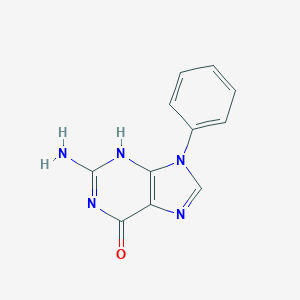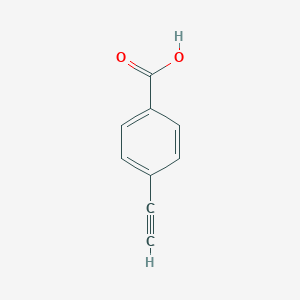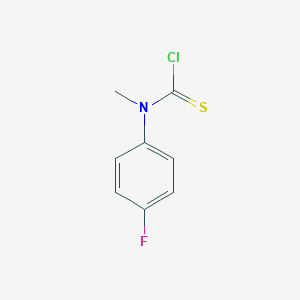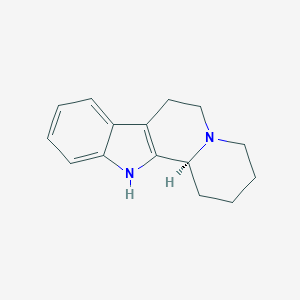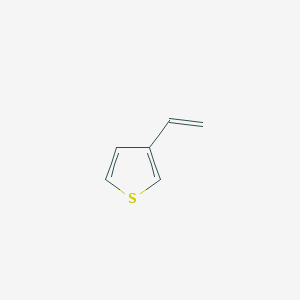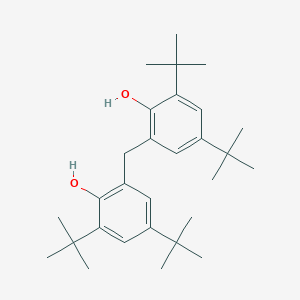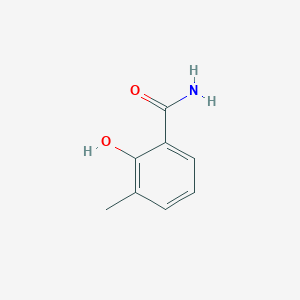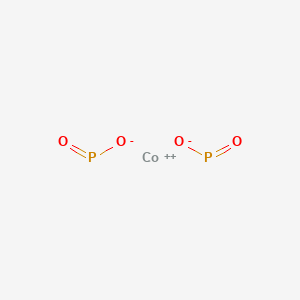
Cobalt hypophosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt hypophosphite, also known as this compound, is a useful research compound. Its molecular formula is CoO4P2 and its molecular weight is 184.878 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroplating and Magnetic Properties : Cobalt hypophosphite contributes to the control of magnetic, structural, and electrical properties in electroplated Co-Ni-P thin films. The coercivity of these layers can be independently controlled by the hypophosphite content or surface treatment. Hypophosphite in the magnetic bath is thought to affect magnetostatic or exchange decoupling at phosphorus-rich grain boundaries (Byun et al., 1993).
Internal Redox Reactions : In a study of cobalt(III)-bound hypophosphite, it was found to decompose in basic media, producing Co(II) along with hypophosphite and phosphite. This suggests a potential application in understanding redox reactions involving cobalt and hypophosphite (Linn & Gould, 1988).
Cell Toxicity and Hypoxia Mimicry : this compound has been used to study cellular toxicity and hypoxia mimicry. Research indicates that cobalt activates hypoxic signaling by stabilizing hypoxia-inducible transcription factor 1alpha (HIF1alpha), but can also lead to cellular toxicity (Vengellur & LaPres, 2004).
Nanostructure Synthesis for Heavy Metal Ion Removal : Cobalt phosphide nanostructures, synthesized using sodium hypophosphite, have applications in removing heavy metal ions. Sodium hypophosphite plays a crucial role in forming these Co2P nanostructures (Ni et al., 2009).
Electrocatalytic Behavior : Cobalt's electrocatalytic behavior in electroless metal deposition is influenced by the oxidation of reducing agents like hypophosphite. This finding has implications for developing new electroless plating methods (Burke & Murphy, 1991).
Geometallurgy of Cobalt Ores : this compound is relevant in the study of cobalt ores' geometallurgy. Understanding cobalt minerals' processability is essential for efficient extraction and treatment processes (Dehaine et al., 2021).
Crystal Structure Analysis : Research on the synthesis and crystal structure of differently hydrated layered cobalt hypophosphites contributes to understanding the material's properties and potential applications (Marcos et al., 1994).
Biological Applications of Cobalt Coordination Complexes : Cobalt coordination complexes, which may include this compound, exhibit redox and magnetic properties suitable for various biological applications, such as imaging and therapy (Renfrew et al., 2017).
Propriétés
InChI |
InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVOJXGUNKLAM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.878 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
